![molecular formula C13H11F3N2OS2 B2511839 Methyl 2-(methylsulfanyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinyl ether CAS No. 338955-60-5](/img/structure/B2511839.png)
Methyl 2-(methylsulfanyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(methylsulfanyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinyl ether is an organosulfur compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound features a trifluoromethyl-phenyl group attached to a pyrimidine core, which is further modified with methylsulfanyl and methyl ether functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(methylsulfanyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinyl ether typically involves multi-step organic synthesis processes. A commonly used synthetic route starts with the preparation of the pyrimidine core through condensation reactions involving suitable precursors such as cyanoacetamides and aldehydes. Following the formation of the pyrimidine ring, substitution reactions can introduce the methylsulfanyl and trifluoromethyl-phenyl groups. Methoxy group can be introduced through nucleophilic substitution of appropriate intermediates.
Industrial Production Methods
Industrial production may leverage batch or continuous flow synthesis techniques to enhance yield and purity. Optimization of reaction conditions such as temperature, solvent choice, and catalyst use can play critical roles. Specifically, phase-transfer catalysts or microwave-assisted synthesis might be employed to accelerate reaction rates and improve product formation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The methylsulfanyl group can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: : The trifluoromethyl-phenyl group is relatively inert but can participate in reductive dehalogenation under strong reducing conditions.
Substitution: : Halogenated intermediates can undergo nucleophilic substitution to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA).
Reducing Agents: : Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C) with hydrogen gas.
Nucleophiles: : Methoxide ion (for methoxylation), thiolate ions (for sulfanylation).
Major Products
Oxidation of methylsulfanyl groups typically yields sulfoxides and sulfones, while reduction processes on trifluoromethyl groups could potentially lead to partially defluorinated products. Nucleophilic substitutions depend on the leaving group and nucleophile involved, forming diverse ether or thioether derivatives.
Scientific Research Applications
Chemistry
The unique structural properties of this compound make it a valuable building block in synthetic organic chemistry. It can be used as an intermediate in the synthesis of more complex molecules.
Biology
Biologically, compounds containing trifluoromethyl-phenyl groups are often explored for their potential pharmaceutical properties, including enzyme inhibition and receptor binding activities.
Medicine
Research into derivatives of this compound might uncover new therapeutic agents, especially in areas such as anticancer, antimicrobial, or anti-inflammatory drug development.
Industry
Industrially, such compounds could find applications in material science, including the development of novel polymers or surfactants that leverage the trifluoromethyl group's hydrophobic nature.
Mechanism of Action
Molecular Targets and Pathways
The biological activity of Methyl 2-(methylsulfanyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinyl ether is largely determined by its ability to interact with specific molecular targets. Its pyrimidine core may engage in hydrogen bonding or π-π stacking interactions with proteins or nucleic acids. The trifluoromethyl group can increase membrane permeability or influence binding affinity through lipophilicity and electronic effects.
Comparison with Similar Compounds
Uniqueness
What sets Methyl 2-(methylsulfanyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinyl ether apart from similar compounds is its unique trifluoromethyl substitution, which imparts distinctive physicochemical properties.
List of Similar Compounds
Methyl 2-(methylsulfanyl)-4-phenyl-5-pyrimidinyl ether
Methyl 2-(methylsulfanyl)-4-{[4-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinyl ether
Ethyl 2-(methylsulfanyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinyl ether
Each of these similar compounds features variations in either the substitution pattern on the phenyl ring or the nature of the alkyl group attached to the ether function.
Conclusion
This compound is a compound of significant interest due to its structural uniqueness and potential applications in various fields of scientific research. Whether in synthetic chemistry, biological studies, medicinal chemistry, or industrial applications, this compound offers diverse opportunities for discovery and innovation.
Properties
IUPAC Name |
5-methoxy-2-methylsulfanyl-4-[3-(trifluoromethyl)phenyl]sulfanylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2OS2/c1-19-10-7-17-12(20-2)18-11(10)21-9-5-3-4-8(6-9)13(14,15)16/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQDEGDEQWZFTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1SC2=CC=CC(=C2)C(F)(F)F)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
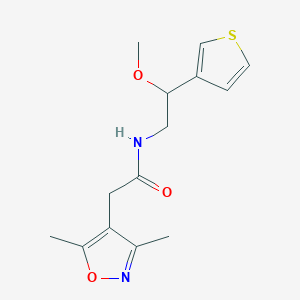
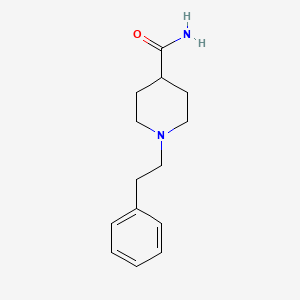
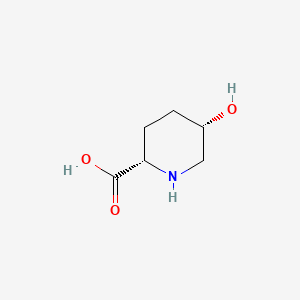
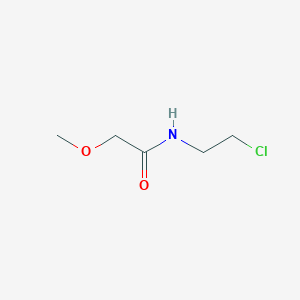
![N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-N-[(4-chlorophenyl)methyl]acetamide](/img/structure/B2511763.png)

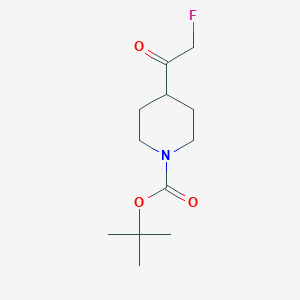
![4-Bromopyrazolo[1,5-a]pyridine-2-carbaldehyde](/img/structure/B2511766.png)
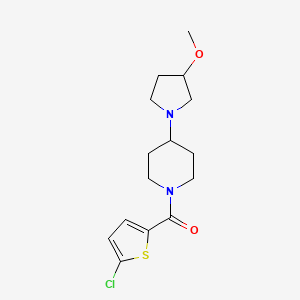
![N-(4-fluorobenzyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide](/img/structure/B2511768.png)
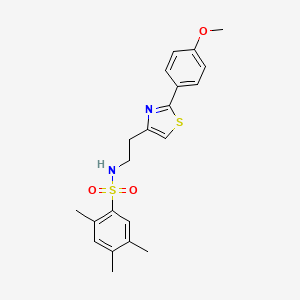
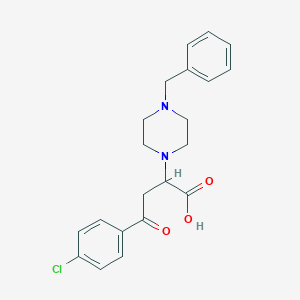
![tert-butyl 3-{hexahydro-1H-furo[3,4-c]pyrrole-5-carbonyl}piperidine-1-carboxylate](/img/structure/B2511777.png)

